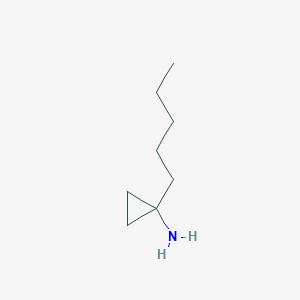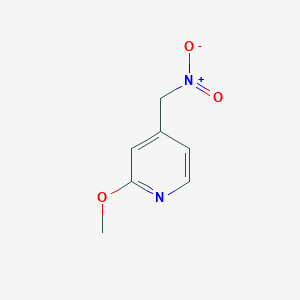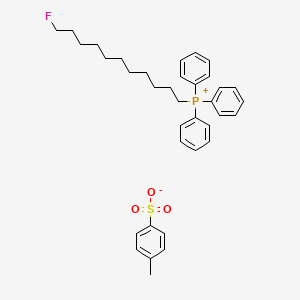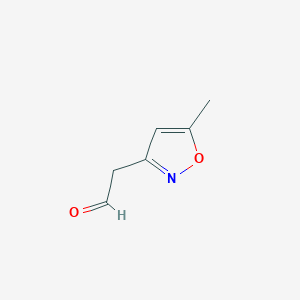
2-(5-Methylisoxazol-3-yl)acetaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-methyl-1,2-oxazol-3-yl)acetaldehyde is an organic compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom separated by one carbon atom in a five-membered ring. This specific compound features a methyl group at the 5-position of the oxazole ring and an acetaldehyde group at the 2-position. Oxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-1,2-oxazol-3-yl)acetaldehyde can be achieved through various synthetic routes. One common method involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. This reaction typically occurs at room temperature and results in the formation of oxazolines, which can then be oxidized to oxazoles using commercial manganese dioxide .
Another method involves the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide, followed by cyclodehydration in sulfuric acid to yield the desired oxazole derivative .
Industrial Production Methods
Industrial production of 2-(5-methyl-1,2-oxazol-3-yl)acetaldehyde may involve continuous flow processes to ensure high yield and purity. The use of packed reactors containing commercial manganese dioxide allows for efficient oxidation of oxazolines to oxazoles under mild conditions, minimizing the need for additional purification steps .
化学反应分析
Types of Reactions
2-(5-methyl-1,2-oxazol-3-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide and bromotrichloromethane.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like Lewis acids or bases.
Major Products
The major products formed from these reactions include oxidized derivatives, alcohols, and substituted oxazole compounds, depending on the specific reaction conditions and reagents used .
科学研究应用
2-(5-methyl-1,2-oxazol-3-yl)acetaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It is utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(5-methyl-1,2-oxazol-3-yl)acetaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing its binding affinity to biological targets .
相似化合物的比较
Similar Compounds
2-methyl-5-phenyloxazole: Similar structure but with a phenyl group instead of an acetaldehyde group.
5-methyl-1,2,4-oxadiazole: Contains an additional nitrogen atom in the ring.
2-(5-methyl-1,2-thiazol-3-yl)acetaldehyde: Sulfur atom replaces the oxygen in the ring.
Uniqueness
2-(5-methyl-1,2-oxazol-3-yl)acetaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetaldehyde group allows for further functionalization and derivatization, making it a versatile intermediate in synthetic chemistry .
属性
分子式 |
C6H7NO2 |
|---|---|
分子量 |
125.13 g/mol |
IUPAC 名称 |
2-(5-methyl-1,2-oxazol-3-yl)acetaldehyde |
InChI |
InChI=1S/C6H7NO2/c1-5-4-6(2-3-8)7-9-5/h3-4H,2H2,1H3 |
InChI 键 |
WQHFCNBJJWWMOJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NO1)CC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine](/img/structure/B13585295.png)

![2-{4-[(dimethylamino)methyl]-1H-1,2,3-triazol-1-yl}aceticacidhydrochloride](/img/structure/B13585302.png)
![2-{methyl[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B13585303.png)
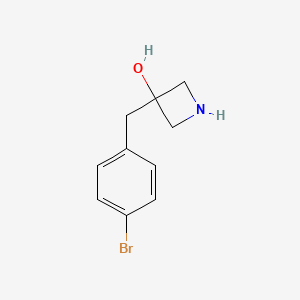
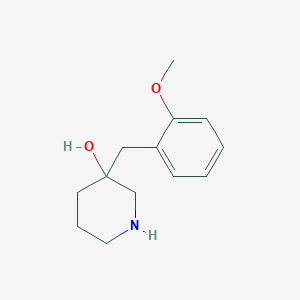
![2-[(3,4-Dichlorophenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B13585326.png)
![N-(2-acetylphenyl)-2-{8-[(3R)-3-aminopiperidin-1-yl]-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}acetamidehydrochloride](/img/structure/B13585339.png)

![tert-butylN-[2-(1-ethenyl-1H-1,3-benzodiazol-2-yl)ethyl]carbamate](/img/structure/B13585346.png)
